- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsOrganic Reactions (Hoboken, 2002, 59, No pp. given,
Cas no 321-97-1 ((-)-Pseudoephedrine)

(-)-Pseudoephedrine structure
(-)-Pseudoephedrine 화학적 및 물리적 성질
이름 및 식별자
-
- (-)-Pseudoephedrine
- (1R,2R)-(-)-Pseudoephedrine
- (1R,2R)-(-)-2-(Methylamino)-1-phenylpropanol
- alpha-(1-Methylaminoethyl)benzyl alcohol
- D-(-)-Pseudoephedrin
- D-(-)-Pseudoephedrine
- R,R(-)-Pseudoephedrine solution
- (-)-threo-Ephedrine
- (-)-y-Ephedrine
- (1r,2r)-ephedrine
- CPDD 0049
- l-Pseudoephedrine base
- PSEUDOEPHEDRINE BASE
- R,R(-)-PSEUDOEPHEDRINE
- S,S(+)-Pseudoephedrine
- (-)-psi-Ephedrine
- EINECS 206-292-8
- (1r, 2r)-(-)-pseudoephedrine
- HMS2232I23
- SMR000059174
- l-Pseudoephedrine
- (R-(R*,R*))-alpha-(1-(Methylamino)ethyl)benzyl alcohol
- 321-97-1
- (-)-Pseudoephedrine, 1mg/ml in Acetonitrile
- STR08329
- (-)-Pseudoephedrine ((1R,2R)-Pseudoephedrine)
- PDSP1_001343
- Pseudoephedrine, (-)-
- PSEUDOEPHEDRINE, L-
- CHEMBL2110905
- (-)-Pseudoephedrine, purum, >=96.0% (sum of enantiomers, GC)
- (1R,2R)-(-)-Pseudoephedrine, 98%
- (-)-Pseudoephedrine 1.0 mg/ml in Methanol
- (.ALPHA.R)-.ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)BENZENEMETHANOL
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaR)-
- Opera_ID_462
- (-)-(1R,2R)-Pseudoephedrine
- CPDD-0049
- DTXSID90185895
- MLS000069657
- SCHEMBL4786
- AKOS000268842
- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [R-(R*,R*)]-
- PD127730
- EC 206-292-8
- PDSP1_001346
- Q27288764
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,R*))-
- (1R 2R)-(-)-PSEUDOEPHEDRINE
- UNII-S76J9U46ST
- (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol
- D(-)-Pseudoephedrine
- S76J9U46ST
- l-(1R,2R)-Pseudoephedrine
-
- MDL: MFCD00002203
- 인치: 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
- InChIKey: KWGRBVOPPLSCSI-SCZZXKLOSA-N
- 미소: C[C@H]([C@@H](C1=CC=CC=C1)O)NC
계산된 속성
- 정밀분자량: 165.11500
- 동위원소 질량: 165.115364
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 121
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
- 토폴로지 분자 극성 표면적: 32.3
실험적 성질
- 색과 성상: 백색 결정 또는 결정 분말
- 밀도: 1.015
- 융해점: 118-120 ºC
- 비등점: 255°Cat760mmHg
- 플래시 포인트: 9℃
- PSA: 32.26000
- LogP: 1.71880
- 용해성: 미확정
- 비선광도: -51 º (c=0.6, EtOH)
(-)-Pseudoephedrine 보안 정보
- 위험물 운송번호:UN1230 - class 3 - PG 2 - Methanol, solution
- WGK 독일:3
- 위험 범주 코드: R20/21/22;R36/37/38
- 보안 지침: S26-S37/39
- RTECS 번호:UL5750500
-
위험물 표지:
- 위험 용어:R20/21/22; R36/37/38
- 저장 조건:냉장(+4°C)
(-)-Pseudoephedrine 세관 데이터
- 세관 번호:2922199090
- 세관 데이터:
?? ?? ??:
2922199090개요:
2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다
요약:
2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
(-)-Pseudoephedrine 합성 방법
합성회로 1
합성회로 2
반응 조건
1.1R:NaOH, S:Dioxane, S:H2O, 0°C, pH 9; overnight, rt
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
참조
- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reactionDrug Testing and Analysis, 2018, 10(3), 548-556,
합성회로 3
반응 조건
1.1R:LiN(Pr-i)2, S:THF, -78°C
1.2R:LiCl, -78°C
1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C
1.4S:THF, 20 min, -100°C; 7 h, -100°C
1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt
2.1S:H2O, S:MeOH, S:Dioxane
2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt
2.3S:H2O, rt
2.4R:HCl, S:H2O, rt, pH 3
2.5S:THF, rt → 0°C
2.62 h, 0°C
2.7S:MeOH, 45 min
2.8S:H2O
1.2R:LiCl, -78°C
1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C
1.4S:THF, 20 min, -100°C; 7 h, -100°C
1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt
2.1S:H2O, S:MeOH, S:Dioxane
2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt
2.3S:H2O, rt
2.4R:HCl, S:H2O, rt, pH 3
2.5S:THF, rt → 0°C
2.62 h, 0°C
2.7S:MeOH, 45 min
2.8S:H2O
참조
- Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building BlocksJournal of Organic Chemistry, 2011, 76(2), 460-470,
합성회로 4
합성회로 5
반응 조건
1.1R:HCl, R:MgSO4, S:CH2Cl2
2.1R:EtN(Pr-i)2, S:CH2Cl2
3.1
4.1R:O3, S:MeOH, S:CH2Cl2
4.2R:Me2S
4.3R:AgNO3, S:H2O
4.4R:NaOH, S:H2O
5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene
6.1R:LiAlH4, S:THF
2.1R:EtN(Pr-i)2, S:CH2Cl2
3.1
4.1R:O3, S:MeOH, S:CH2Cl2
4.2R:Me2S
4.3R:AgNO3, S:H2O
4.4R:NaOH, S:H2O
5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene
6.1R:LiAlH4, S:THF
참조
- Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydesJournal of the Chemical Society, 1989, (8), 1529-35,
합성회로 6
반응 조건
1.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O
1.2
2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O
2.2
2.3R:NaBH4, S:EtOH
3.1R:H2, C:Pd hydroxide, S:MeOH
1.2
2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O
2.2
2.3R:NaBH4, S:EtOH
3.1R:H2, C:Pd hydroxide, S:MeOH
참조
- A new and simple synthesis of (+)- and (-)-threo-ephedrineJournal of Chemical Research, 1988, (2), 51,
합성회로 7
합성회로 8
반응 조건
1.1C:283594-89-8, S:H2O, pH 8
참조
- Directed evolution of an aminoalcohol dehydrogenase for efficient production of double chiral aminoalcoholsJournal of Bioscience and Bioengineering, 2011, 111(3), 266-271,
합성회로 9
합성회로 10
반응 조건
1.1R:t-BuOK, R:H2, C:930607-62-8, S:Me2CHOH, 9 h, 30°C, 8 atm
2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux
2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux
참조
- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on EnantioselectivityJournal of Organic Chemistry, 2008, 73(22), 9084-9093,
합성회로 11
반응 조건
1.1R:t-BuOOH, R:(+)-Di-i-Pr tartrate, C:Ti(OPr-i)4, S:CH2Cl2
2.1S:H2O, S:MeOH
3.1R:1H-Imidazole, S:CH2Cl2
4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O
4.2R:NaI, S:Me2CO
5.1R:KF, S:MeOH
6.1S:C5H5N
6.2R:HCl, S:H2O
7.1R:NaBH4, S:DMSO
8.1R:KOH, S:H2O, S:EtOH
8.2R:NH4Cl, S:H2O
2.1S:H2O, S:MeOH
3.1R:1H-Imidazole, S:CH2Cl2
4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O
4.2R:NaI, S:Me2CO
5.1R:KF, S:MeOH
6.1S:C5H5N
6.2R:HCl, S:H2O
7.1R:NaBH4, S:DMSO
8.1R:KOH, S:H2O, S:EtOH
8.2R:NH4Cl, S:H2O
참조
- Asymmetric synthesis of (-)-pseudoephedrine from (2S,3S)-3-phenyloxiran-2-ylmethanol. Stereospecific interchange of amino and alcohol functionsTetrahedron: Asymmetry, 2001, 12(9), 1369-1372,
(-)-Pseudoephedrine Raw materials
- 2-Buten-1-ol, 1-(tributylstannyl)-, (E)-
- (E)-Cinnamyl Alcohol
- L(-)-Menthol
- Benzamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-
- Di-tert-butyl dicarbonate
- tert-butyl(chloro)dimethylsilane
- (-)-Pseudoephedrine
- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]methyl-, 1,1-dimethylethyl ester (9CI)
- (diazomethyl)trimethylsilane
- (+) ephedrine
- (R)-1-Hydroxy-1-phenylpropanone
- ACETAMIDE, N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-
- 3-Oxazolidineacetonitrile, 4-phenyl-, (R)-
- L-Alanine
- Benzaldehyde
(-)-Pseudoephedrine Preparation Products
(-)-Pseudoephedrine 관련 문헌
-
Adam E. O'Leary,Seth E. Hall,Kyle E. Vircks,Christopher C. Mulligan Anal. Methods 2015 7 7156
-
Zolfaghar Aladaghlo,Ali Reza Fakhari,Kobra Sadat Hasheminasab Anal. Methods 2017 9 5659
-
Clifton J. Stephenson,Ken D. Shimizu Org. Biomol. Chem. 2010 8 1027
-
Beatriz Bernardo-Maestro,Elisa Garrido-Martín,Fernando López-Arbeloa,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Phys. Chem. Chem. Phys. 2018 20 8564
-
Ramón de la Serna,Itziar Arnaiz,Carlos Márquez-álvarez,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Chem. Commun. 2022 58 13083
321-97-1 ((-)-Pseudoephedrine) 관련 제품
- 50906-05-3(Ephedrine hemihydrate)
- 42151-56-4(Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)
- 39834-40-7(rac-(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, trans)
- 102127-34-4(4-Bromo-3-methoxyphenol)
- 1185100-23-5(8-[(3-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 306730-56-3(2-[(([4-(TERT-BUTYL)CYCLOHEXYLIDEN]AMINO)OXY)CARBONYL]THIOPHENE)
- 1190-46-1(Butanoic acid, 4-(acetylamino)-2-amino-, (2S)-)
- 2171688-14-3(4-(2-bromo-4-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)
- 946352-55-2(2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
추천 공급업체
Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
